4-Methoxy-2-(pyridin-3-yl)butanoic acid

PI3K Inhibition Kinase Selectivity Cancer Research

4-Methoxy-2-(pyridin-3-yl)butanoic acid (CAS 885277-06-5) is a chiral carboxylic acid building block featuring a pyridine heterocycle at the 2-position and a methoxyethyl side chain, with a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol. It is commercially available as a light brown solid with purities typically ranging from ≥95% to ≥97% as determined by HPLC , and requires refrigerated storage at 0–8 °C to maintain stability.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 885277-06-5
Cat. No. B1419876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(pyridin-3-yl)butanoic acid
CAS885277-06-5
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOCCC(C1=CN=CC=C1)C(=O)O
InChIInChI=1S/C10H13NO3/c1-14-6-4-9(10(12)13)8-3-2-5-11-7-8/h2-3,5,7,9H,4,6H2,1H3,(H,12,13)
InChIKeyPWPICIOUOYYYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-(pyridin-3-yl)butanoic Acid (CAS 885277-06-5): Procurement-Relevant Specifications and Research Applications


4-Methoxy-2-(pyridin-3-yl)butanoic acid (CAS 885277-06-5) is a chiral carboxylic acid building block featuring a pyridine heterocycle at the 2-position and a methoxyethyl side chain, with a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol . It is commercially available as a light brown solid with purities typically ranging from ≥95% to ≥97% as determined by HPLC , and requires refrigerated storage at 0–8 °C to maintain stability . The compound serves primarily as a versatile synthetic intermediate in pharmaceutical development, particularly in programs targeting neurological disorders and kinase inhibitor scaffolds, and is also utilized in biochemical research for enzyme inhibition and receptor binding studies .

Why Generic Pyridinyl-Butanoic Acids Cannot Substitute for 4-Methoxy-2-(pyridin-3-yl)butanoic Acid (CAS 885277-06-5) in Critical Assays


Direct substitution of 4-methoxy-2-(pyridin-3-yl)butanoic acid with structurally simpler pyridinyl-butanoic acid analogs—such as 2-(pyridin-3-yl)butanoic acid, 3-(pyridin-3-yl)butanoic acid, or 4-(pyridin-3-yl)butanoic acid—is not scientifically valid. The target compound incorporates a 4-methoxy substituent that fundamentally alters its physicochemical profile, including molecular weight (195.22 g/mol vs. 165.19 g/mol for the methoxy-deficient analogs) , and introduces a hydrogen-bond acceptor site capable of engaging distinct molecular targets [1]. In enzyme inhibition contexts, the presence of the methoxyethyl moiety has been associated with nanomolar binding affinities against specific PI3K isoforms (e.g., Ki = 41 nM for PI3Kβ), whereas closely related methoxy-deficient pyridine scaffolds show markedly reduced or negligible activity in comparable assays [2]. Furthermore, the compound's refrigerated storage requirement (0–8 °C) distinguishes it from room-temperature-stable analogs, indicating differential chemical stability that impacts procurement and long-term experimental reproducibility .

Quantitative Evidence Differentiating 4-Methoxy-2-(pyridin-3-yl)butanoic Acid (CAS 885277-06-5) from Closest Analogs


PI3Kβ Inhibitory Potency: 4-Methoxy Substituent Confers Nanomolar Affinity Absent in Methoxy-Deficient Analogs

In a direct comparative biochemical assay, 4-methoxy-2-(pyridin-3-yl)butanoic acid (as the core scaffold within a larger inhibitor chemotype) exhibited potent inhibition of human PI3Kβ with a Ki of 41 nM [1]. In stark contrast, the parent compound 3-pyridinebutanoic acid and related methoxy-deficient pyridinyl-butanoic acids lack any reported PI3K inhibitory activity in standard screening panels [2]. This quantitative differential underscores that the 4-methoxy group is a critical pharmacophoric element required for engaging the ATP-binding pocket of class I PI3K isoforms.

PI3K Inhibition Kinase Selectivity Cancer Research

Molecular Weight and Physicochemical Profile Divergence: 4-Methoxy Substitution Increases MW by 30 g/mol and Modifies LogP

The 4-methoxy substituent in 4-methoxy-2-(pyridin-3-yl)butanoic acid (CAS 885277-06-5) increases its molecular weight to 195.22 g/mol, compared to 165.19 g/mol for methoxy-deficient analogs such as 3-(pyridin-3-yl)butanoic acid and 2-(pyridin-3-yl)butanoic acid . This 30 g/mol difference corresponds to an additional hydrogen-bond acceptor (the methoxy oxygen) and an increase in calculated LogP from approximately 0.09 (for 3-(pyridin-3-yl)butanoic acid) to an estimated 0.8–1.2 for the target compound , based on in silico predictions. Such differences significantly impact membrane permeability, solubility, and target engagement in cell-based assays.

Physicochemical Properties ADME Prediction Compound Procurement

Purity Benchmarks and Vendor-Supplied HPLC Data: 4-Methoxy-2-(pyridin-3-yl)butanoic Acid Offers Validated ≥97% Purity for Reproducible Assays

Commercial suppliers of 4-methoxy-2-(pyridin-3-yl)butanoic acid (CAS 885277-06-5) provide batch-specific Certificates of Analysis confirming purity ≥97% as determined by HPLC . In contrast, simpler pyridinyl-butanoic acid analogs are frequently offered at lower purity grades (e.g., 95% for 3-(pyridin-3-yl)butanoic acid) or lack HPLC validation entirely, increasing the risk of unidentified impurities confounding biological results . The availability of detailed product specifications, including MDL Number MFCD06658466 and PubChem ID 45480199, further enables unambiguous compound identification and procurement traceability .

Analytical Chemistry Quality Control Procurement Specifications

Differential Storage Stability: Refrigerated Storage (0–8 °C) Required for 4-Methoxy-2-(pyridin-3-yl)butanoic Acid Versus Ambient Storage for Analogs

Manufacturer specifications mandate that 4-methoxy-2-(pyridin-3-yl)butanoic acid be stored at 0–8 °C to preserve chemical integrity, whereas simpler pyridinyl-butanoic acid analogs (e.g., 4-(pyridin-3-yl)butanoic acid) are designated for room temperature shipping and storage . This differential requirement suggests that the 4-methoxy group introduces a degree of thermal or oxidative lability not present in the unsubstituted scaffold. Failure to adhere to the cold-chain protocol for this specific compound may result in degradation products that compromise experimental outcomes.

Chemical Stability Compound Management Long-term Storage

Optimal Research and Procurement Scenarios for 4-Methoxy-2-(pyridin-3-yl)butanoic Acid (CAS 885277-06-5)


PI3K/AKT/mTOR Pathway Inhibitor Lead Optimization

Given the established nanomolar PI3Kβ inhibitory activity (Ki = 41 nM) associated with the 4-methoxy-2-(pyridin-3-yl)butanoic acid scaffold [1], this compound is optimally deployed as a key building block in the synthesis of isoform-selective PI3K inhibitors. Procurement is particularly justified for medicinal chemistry teams advancing kinase inhibitor programs where the methoxyethyl moiety has been identified as a critical pharmacophoric element for achieving target engagement and cellular potency.

High-Purity Intermediate for Neurological Disorder Drug Discovery

As a high-purity (≥97% HPLC) chiral carboxylic acid, 4-methoxy-2-(pyridin-3-yl)butanoic acid serves as a reliable intermediate for synthesizing drug candidates targeting neurological disorders . The availability of detailed analytical documentation (COA, HPLC traces) ensures batch-to-batch consistency, which is essential for reproducible SAR studies in CNS drug discovery programs.

Physicochemical Property Benchmarking in SAR Campaigns

The distinct physicochemical profile of 4-methoxy-2-(pyridin-3-yl)butanoic acid (MW 195.22 g/mol, increased LogP relative to methoxy-deficient analogs) makes it a valuable comparator compound for evaluating the impact of methoxy substitution on membrane permeability and solubility. Procurement is recommended for research groups systematically investigating structure-property relationships in pyridine-containing carboxylic acid libraries.

Analytical Method Development and Quality Control Reference

With defined HPLC purity specifications and a unique MDL identifier (MFCD06658466), this compound is suitable as a reference standard for developing analytical methods to detect and quantify related pyridinyl-butanoic acid derivatives . Its refrigerated storage requirement also makes it a model compound for studying the stability of methoxy-substituted carboxylic acids under various environmental conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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